ethyl 2-(1,3-benzothiazol-2-ylamino)-N-(dimethylcarbamoyl)-3,3,3-trifluoroalaninate
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Overview
Description
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is a complex organic compound that features a benzothiazole ring, a trifluoropropanoate group, and a dimethylcarbamoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE typically involves multiple steps. One common method involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring The dimethylcarbamoyl group is then introduced via carbamoylation reactions using reagents such as dimethylcarbamoyl chloride .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Techniques such as microwave irradiation and one-pot multicomponent reactions can also be employed to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE can undergo various chemical reactions, including:
Oxidation: The benzothiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoropropanoate group, especially under basic conditions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and sodium hydroxide for nucleophilic substitution . Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzothiazole ring can lead to the formation of sulfoxides or sulfones, while reduction can yield amines or alcohols .
Scientific Research Applications
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with enzyme active sites, inhibiting their activity. The trifluoropropanoate group can enhance the compound’s stability and bioavailability, while the dimethylcarbamoyl group can modulate its pharmacokinetic properties .
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzothiazole-2-yl)-2(pyridine-3-yl) formohydrazido acetamide
- N’-(1,3-benzothiazol-2-yl)-arylamides
Uniqueness
ETHYL 2-[(1,3-BENZOTHIAZOL-2-YL)AMINO]-2-[(DIMETHYLCARBAMOYL)AMINO]-3,3,3-TRIFLUOROPROPANOATE is unique due to its combination of a benzothiazole ring, a trifluoropropanoate group, and a dimethylcarbamoyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C15H17F3N4O3S |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
ethyl 2-(1,3-benzothiazol-2-ylamino)-2-(dimethylcarbamoylamino)-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C15H17F3N4O3S/c1-4-25-11(23)14(15(16,17)18,21-13(24)22(2)3)20-12-19-9-7-5-6-8-10(9)26-12/h5-8H,4H2,1-3H3,(H,19,20)(H,21,24) |
InChI Key |
NKIOLFUPJBJTGM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(C(F)(F)F)(NC1=NC2=CC=CC=C2S1)NC(=O)N(C)C |
Origin of Product |
United States |
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